molecular formula C7H8F3I B2452146 1-Iodo-3-(2,2,2-trifluoroethyl)bicyclo[1.1.1]pentane CAS No. 2490375-54-5

1-Iodo-3-(2,2,2-trifluoroethyl)bicyclo[1.1.1]pentane

Cat. No. B2452146
CAS RN: 2490375-54-5
M. Wt: 276.041
InChI Key: BXOXBYVRPYOWSV-UHFFFAOYSA-N
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Description

“1-Iodo-3-(2,2,2-trifluoroethyl)bicyclo[1.1.1]pentane” is a derivative of bicyclo[1.1.1]pentane (BCP), a compound that has attracted considerable attention in recent years . BCP derivatives are known for their three-dimensional structure and saturation, which can enhance the potency, selectivity, and pharmacokinetic profile of drug-like compounds . They are often used as bioisosteres for aromatic rings, internal alkynes, and tert-butyl groups .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a BCP unit with a trifluoroethyl group and an iodine atom attached . The BCP unit adds three-dimensional character to the compound, and the trifluoroethyl group and iodine atom provide unique vectors for substituent disposition .


Chemical Reactions Analysis

Functionalization of the tertiary bridgehead positions of BCP derivatives is well-documented, but functionalization of the three concyclic secondary bridge positions remains an emerging field . The unique properties of the BCP core present considerable synthetic challenges to the development of such transformations .

Scientific Research Applications

Bioisostere Development The molecule is part of studies focusing on bioisosteres, compounds that can replace parts of a molecule while retaining biological activity. Bicyclo[1.1.1]pentanes, like the one , are recognized for their role as bioisosteres for aromatic rings, tert-butyl groups, and alkynes. The research involves synthesizing high-value 3-alkylbicyclo[1.1.1]pentan-1-amines from [1.1.1]propellane, a process that underlines the molecule's adaptability in incorporating pharmaceutically relevant amines onto the bicyclo[1.1.1]pentane scaffold, thus simplifying the synthesis of important building blocks (Hughes et al., 2019).

Advanced Synthesis Techniques Another significant contribution of 1-Iodo-3-(2,2,2-trifluoroethyl)bicyclo[1.1.1]pentane is in the development of advanced synthesis techniques. The molecule is used in the continuous flow-enabled synthesis of bench-stable bicyclo[1.1.1]pentane trifluoroborate salts. This process is a part of advancing metallaphotoredox conditions for cross-coupling these building blocks with complex aryl halide substrates, indicating a step forward in synthesizing biaryl isosteres (VanHeyst et al., 2020).

Future Directions

The field of BCP derivatives is expected to see further work in the coming years . This includes the development of new methods for the synthesis and functionalization of BCP derivatives, as well as the exploration of other rigid small ring hydrocarbons and heterocycles possessing unique substituent exit vectors .

Mechanism of Action

Target of Action

The primary targets of 1-Iodo-3-(2,2,2-trifluoroethyl)bicyclo[11It’s known that this compound is used in the synthesis of multi-substituted cyclobutanes , which suggests that its targets could be involved in cyclobutane-related biochemical pathways.

Mode of Action

The compound interacts with its targets through a process known as cycloaddition . This reaction involves the addition of a strained bicyclic carbocycle, such as 1-Iodo-3-(2,2,2-trifluoroethyl)bicyclo[1.1.1]pentane, to another molecule, resulting in the formation of a larger cyclic structure .

Biochemical Pathways

The compound is involved in the synthesis of multi-substituted cyclobutanes . These cyclobutanes are synthesized through the cycloaddition of bicyclo[1.1.0]butanes with other compounds . The subsequent cleavage of N-N or N-O bonds of cycloadducts provides cyclobutane derivatives containing cis-1,3-heteroatom substitutions .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-Iodo-3-(2,2,2-trifluoroethyl)bicyclo[11It’s known that bicyclo[111]pentane (BCP) cores generally offer high passive permeability , which suggests that this compound may also have similar properties.

Result of Action

The result of the compound’s action is the formation of multi-substituted cyclobutanes . These cyclobutanes are synthesized through the cycloaddition of bicyclo[1.1.0]butanes with other compounds . The subsequent cleavage of N-N or N-O bonds of cycloadducts provides cyclobutane derivatives containing cis-1,3-heteroatom substitutions .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the cycloaddition reaction it participates in is typically carried out under controlled laboratory conditions . .

properties

IUPAC Name

1-iodo-3-(2,2,2-trifluoroethyl)bicyclo[1.1.1]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F3I/c8-7(9,10)4-5-1-6(11,2-5)3-5/h1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXOXBYVRPYOWSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)I)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F3I
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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